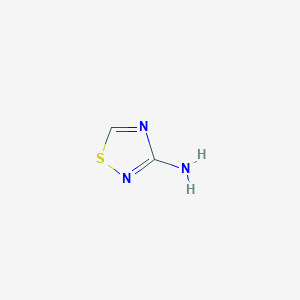

1,2,4-噻二唑-3-胺

描述

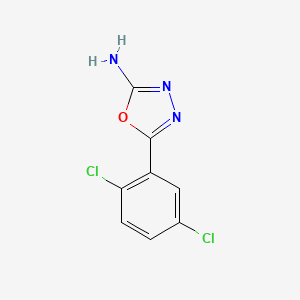

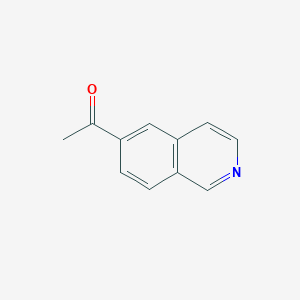

1,2,4-Thiadiazol-3-amine is a chemical compound that belongs to the class of nitrogen-sulfur heterocycles known as thiadiazoles. These compounds are characterized by a five-membered ring containing both nitrogen and sulfur atoms. Thiadiazoles are of significant interest due to their wide range of pharmacological activities and their use as structural units in biologically active molecules. They serve as intermediates in medicinal chemistry and have applications in human and veterinary medicine, as well as in agriculture as insecticides and pesticides .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazoles can be achieved through various methods. One approach involves the reaction of lithium enolate of 3-methoxycarbonyl compounds followed by ester hydrolysis and decarboxylation to yield derivatives bearing a mono- or bicyclic amine at C5 . Another method described for the synthesis of 1,3,4-thiadiazol-2-amine derivatives is a one-pot reaction between thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE), avoiding toxic additives . Additionally, solid-phase synthesis has been employed to construct a library of 1,3,4-thiadiazole derivatives, using desulfurative cyclization of thiosemicarbazide intermediate resin .

Molecular Structure Analysis

The molecular structure of 1,2,4-thiadiazol-3-amine derivatives can be influenced by the nature of substituents attached to the thiadiazole ring. For instance, the orientation of the amino group differs in non-halogenated structures, and the presence of halogen substituents can lead to isostructural behavior with supramolecular constructs . The tautomeric forms of these compounds have been studied in solution and the solid state using NMR spectroscopy, X-ray crystallography, and DFT computations .

Chemical Reactions Analysis

1,2,4-Thiadiazol-3-amine and its derivatives participate in various chemical reactions that are essential for their functionalization and application in drug synthesis. For example, multicomponent reactions have been used to synthesize molecular hybrids involving 1,3,4-thiadiazol-2-amines, which show promising biological activities . Furthermore, sequential condensation and iodine-mediated oxidative bond formation have been employed to synthesize diazole derivatives with a 2-amino substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-thiadiazol-3-amine derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's binding affinity and efficacy as muscarinic ligands, as observed in radioligand binding assays . The noncovalent interactions, such as hydrogen bonding, play a significant role in the stabilization of these compounds' crystal structures . Additionally, the synthesis of poly(1,3,4-thiadiazole amine) from related compounds has led to the creation of novel thermally stable and semiconducting polymers with potential applications in electronics .

科学研究应用

抗增殖和抗菌特性

- (Gür 等人,2020) 的一项研究调查了源自 1,3,4-噻二唑化合物的席夫碱。这些化合物对某些病原体表现出显着的 DNA 保护能力和抗菌活性。一种化合物对癌细胞系表现出细胞毒性,表明在化疗中具有潜力。

新颖的合成方法

- (Kokovina 等人,2021) 开发了一种合成 1,3,4-噻二唑-2-胺衍生物的新方法。该方法避免了有毒添加剂,突出了合成这些化合物的更安全、更有效的方法。

作为抗菌剂的潜力

- (Serban 等人,2018) 的一项综述强调了 2-氨基-1,3,4-噻二唑衍生物的抗菌特性。许多衍生物显示出比标准药物更高的抗菌活性,使其成为新型抗菌剂的有希望的候选者。

DNA 相互作用

- (Shivakumara & Krishna, 2021) 对 1,3,4-噻二唑的 DNA 结合相互作用进行了研究。他们发现这些化合物与 DNA 结合,表明在治疗药物开发中具有潜在应用。

材料化学应用

- (Ardan 等人,2017) 探索了 1,3,4-噻二唑衍生物在有机金属材料晶体工程中的应用,表明它们在材料化学中的效用。

缓蚀

- (Kaya 等人,2016) 的一项研究重点关注噻二唑衍生物的缓蚀性能。他们的研究为使用这些化合物保护金属免受腐蚀提供了见解。

高效合成方法

- (Erdogan, 2018) 报道了在噻二唑衍生物合成中使用超声波,提出了一种高效且环保的合成方法。

安全和危害

未来方向

In recent years, there has been a noticeable increase in research interests in the synthesis and biological application of various derivatives of 1,2,4-Thiadiazol-3-amine . Future research may focus on developing new synthesis methods, exploring more biological applications, and improving the safety profile of these compounds.

属性

IUPAC Name |

1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-4-1-6-5-2/h1H,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCAJRHEDWDNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604112 | |

| Record name | 1,2,4-Thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Thiadiazol-3-amine | |

CAS RN |

56531-89-6 | |

| Record name | 1,2,4-Thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)